Apigenin-7-O-glucoside

Solubility Formulation Bioavailability

Procure Apigenin-7-O-glucoside (CAS 578-74-5) when aqueous solubility and enhanced bioactivity are critical. Unlike the water-insoluble aglycone apigenin, the C7‑glucosylation confers markedly higher solubility and superior potency: stronger pro‑apoptotic effects in HCT116 colon cancer cells, 73% improvement in insulin‑resistance glucose uptake (60 µM), and faster Candida albicans membrane disruption. Essential as a chromatographic reference standard for Matricaria chamomilla and Cosmos bipinnatus extracts.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
Cat. No. B7853720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApigenin-7-O-glucoside
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21?/m1/s1
InChIKeyKMOUJOKENFFTPU-MKJMBMEGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apigenin-7-O-Glucoside: A Standardized Flavonoid Glycoside for Research and Industrial Procurement


Apigenin-7-O-glucoside (also known as Apigetrin or Cosmosiin; CAS 578-74-5) is a naturally occurring flavonoid-7-O-glycoside consisting of the flavone apigenin conjugated with a β-D-glucopyranosyl moiety at the C7 position [1]. As a member of the broader flavonoid glycoside class, this compound is distinguished from its aglycone counterpart by the presence of the glucose substituent, which fundamentally alters its physicochemical properties, including aqueous solubility and metabolic handling [2]. The compound is commonly isolated from botanical sources such as Matricaria chamomilla, Cosmos bipinnatus, and various Apiaceae species, and is available as a characterized reference standard for analytical method development, pharmacological research, and industrial quality control applications .

Why Apigenin-7-O-Glucoside Cannot Be Simply Substituted by Apigenin or Other Flavonoid Glycosides


Glycosylation at the C7 position of apigenin is not a minor structural embellishment—it is a decisive determinant of the compound's aqueous solubility, membrane permeability, and enzymatic processing in biological systems [1]. While the aglycone apigenin demonstrates potent activity in isolated enzyme assays, its practical utility is severely constrained by near-complete water insolubility, which restricts both formulation options and in vivo bioavailability [2]. Conversely, the presence of the glucoside moiety in apigenin-7-O-glucoside confers a measurably higher aqueous solubility profile, enabling applications that apigenin simply cannot support without specialized solubilization strategies [3]. Moreover, cross-class substitution with other flavonoid glycosides such as luteolin-7-O-glucoside introduces divergent pharmacological signatures: luteolin-7-O-glucoside exhibits significant acetylcholinesterase inhibition (65 ± 2%), whereas apigenin-7-O-glucoside demonstrates weak activity against this target, underscoring that structurally adjacent glycosides cannot be assumed to exhibit interchangeable biological activity profiles [4].

Apigenin-7-O-Glucoside: Quantitative Evidence Guide for Differentiated Procurement Decisions


Aqueous Solubility Advantage of Apigenin-7-O-Glucoside Relative to Apigenin Aglycone

The aqueous solubility of apigenin-7-O-glucoside represents a fundamental physicochemical differentiation from its aglycone counterpart. Computational prediction of water solubility indicates that apigenin-7-O-glucoside exhibits a Log S value of −3.78, corresponding to a calculated aqueous solubility of 0.0719 mg/mL [1]. In contrast, the apigenin aglycone is characterized by extremely poor water solubility (measured at approximately 0.005 g/L) that constitutes a recognized barrier to its pharmaceutical and food industry applications [2]. Glycosylation at the C7 position is explicitly identified as the structural modification responsible for this solubility enhancement [3].

Solubility Formulation Bioavailability

α-Glucosidase Inhibitory Activity of Apigenin-7-O-Glucoside Compared with Apigenin and Acarbose

In a comparative assessment of α-glucosidase inhibition relevant to postprandial glycemic control, apigenin-7-O-glucoside (A7G) demonstrated an IC50 of 148 µM against rat intestinal maltase activity [1]. Under identical assay conditions, the aglycone apigenin exhibited an IC50 of 12 µM, indicating that the aglycone form possesses approximately 12-fold higher inhibitory potency in this isolated enzyme system [2]. The positive control acarbose was employed as a reference standard. While apigenin-7-O-glucoside shows weaker direct enzyme inhibition than its aglycone counterpart, independent studies have demonstrated that apigenin-7-O-glucoside at 60 µM effectively improves insulin resistance in cellular models, increasing glucose uptake by approximately 73.06% relative to control [3]. This dual profile—modest direct enzyme inhibition coupled with insulin-sensitizing activity—distinguishes apigenin-7-O-glucoside from apigenin, which primarily acts through direct α-glucosidase inhibition.

α-glucosidase Hypoglycemic Diabetes

Comparative Cytotoxic Potency of Apigenin-7-O-Glucoside Versus Apigenin in Colon Cancer HCT116 Cells

A systematic head-to-head comparison evaluated the cytotoxic effects of apigenin-7-O-glucoside and apigenin against HCT116 colon cancer cells [1]. Apigenin-7-O-glucoside demonstrated more effective reduction of cell viability and stronger induction of cell death compared to apigenin in all assays employed [2]. Specifically, while treatment with both compounds resulted in chromatin condensation, apoptotic body formation, and apoptotic gene expression in HCT116 cells, apigenin-7-O-glucoside consistently required a lower concentration to achieve the same magnitude of effect [3]. The study concluded that apigenin-7-O-glucoside exhibits more potent cytotoxic activity than apigenin across the entire panel of cytotoxicity assessments [4].

Cytotoxicity Colon cancer Apoptosis

Antifungal Activity of Apigenin-7-O-Glucoside Against Candida Species: Membrane Disruption Kinetics

In a comparative antifungal study against 14 different isolates of Candida species, apigenin-7-O-glucoside and apigenin were evaluated using membrane permeability assays and reactive oxidative species (ROS) measurements [1]. A key differential finding was that breakdown of Candida albicans plasma membrane was achieved upon treatment with apigenin-7-O-glucoside for a shorter period of time than with apigenin [2]. Both compounds reduced intra- and extracellular reactive oxidative species at their respective minimum inhibitory concentrations, suggesting ROS inhibition as a shared mechanism of antifungal action, and neither compound exhibited binding affinity to the C. albicans CYP51 protein [3]. The faster membrane disruption kinetics of apigenin-7-O-glucoside represents a therapeutically meaningful distinction from apigenin in antifungal applications.

Antifungal Candida Membrane permeability

Apigenin-7-O-Glucoside: Evidence-Based Application Scenarios for Research and Industrial Use


Colon Cancer Cytotoxicity Research: Preferred Glycoside Form

For in vitro studies investigating flavonoid-induced cytotoxicity in colon cancer models, apigenin-7-O-glucoside should be prioritized over apigenin based on direct comparative evidence. The glycoside form demonstrates superior potency in reducing HCT116 cell viability, inducing apoptosis, and promoting apoptotic gene expression, requiring lower concentrations than apigenin to achieve equivalent chromatin condensation and apoptotic body formation [1]. Researchers should select apigenin-7-O-glucoside when the experimental objective is to maximize cytotoxic or pro-apoptotic effects in colon cancer cell lines.

Insulin Sensitization and Glucose Uptake Studies

In diabetes research focused on insulin resistance and cellular glucose uptake mechanisms, apigenin-7-O-glucoside is the appropriate selection over apigenin. At a concentration of 60 µM, apigenin-7-O-glucoside improves insulin resistance and increases glucose uptake by approximately 73.06% relative to control conditions [2]. This insulin-sensitizing activity is mechanistically distinct from apigenin's direct α-glucosidase enzyme inhibition profile (IC50 = 12 µM for apigenin versus 148 µM for apigenin-7-O-glucoside) [3]. Researchers investigating post-receptor insulin signaling pathways should specifically procure apigenin-7-O-glucoside rather than the aglycone.

Antifungal Formulation Development with Rapid-Onset Requirements

For antifungal product development where speed of action is a critical performance criterion, apigenin-7-O-glucoside offers a kinetic advantage over apigenin. Direct comparative membrane permeability assays demonstrate that apigenin-7-O-glucoside achieves Candida albicans plasma membrane breakdown in a shorter treatment duration than apigenin, while both compounds operate through ROS inhibition mechanisms and do not target CYP51 [4]. Formulators developing topical or mucosal antifungal preparations where rapid membrane disruption is desirable should prioritize apigenin-7-O-glucoside.

Analytical Reference Standard for Botanical Extract Characterization

In quality control and analytical method development for botanical products containing Matricaria chamomilla, Cosmos bipinnatus, or related species, apigenin-7-O-glucoside serves as an essential reference standard. Its distinct chromatographic retention profile, well-defined UV absorption maxima (λmax 269, 336 nm), and established physicochemical parameters (melting point 230-237°C; molecular weight 432.38 g/mol) make it a reliable marker compound for HPLC method validation and extract standardization . Procurement of high-purity apigenin-7-O-glucoside (≥98%) is necessary for developing validated analytical methods compliant with pharmacopoeial requirements or for abbreviated new drug application (ANDA) quality control applications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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